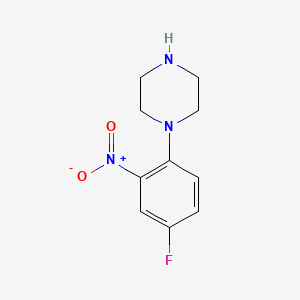

1-(4-Fluoro-2-nitrophenyl)piperazine

Übersicht

Beschreibung

1-(4-Fluoro-2-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H12FN3O2 and its molecular weight is 225.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thermal and Crystallographic Studies

A study focused on the synthesis and crystallographic analysis of a related compound, 1-(2-Fluoro-4-nitrophenyl)-4-(Prop-2-yn-1-yl)piperazine. The research detailed the successful growth of single crystals, characterizations using FTIR, NMR, and X-ray crystallography, revealing a monoclinic structure. The study also explored intermolecular interactions within the crystal lattice, providing insights into its thermal stability through TG–DTA and DSC analyses (Awasthi et al., 2014).

Synthesis for Pharmaceutical Applications

Flunarizine, a drug belonging to calcium channel blockers, was synthesized using a related piperazine derivative. The process involved regioselective metal-catalyzed amination and highlighted the compound's vasodilating effect and antihistamine activity. This synthesis showcases the chemical versatility and potential pharmaceutical applications of fluoro-nitrophenyl piperazine derivatives (Shakhmaev et al., 2016).

Antimicrobial and Anti-TMV Activities

Research into norfloxacin derivatives, synthesized from a fluoro-nitrophenyl piperazine derivative, demonstrated significant antimicrobial activities. These derivatives were tested against various microbial strains, showcasing their potential as effective antimicrobial agents. Additionally, some compounds displayed anti-TMV (Tobacco mosaic virus) activities, highlighting their broad biological applicability (Menteşe et al., 2013).

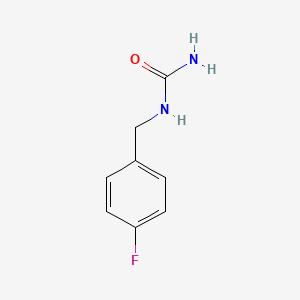

Novel Urea and Thiourea Derivatives

A study on new urea and thiourea derivatives of piperazine, doped with Febuxostat, explored their synthesis and biological activities, including anti-TMV and antimicrobial effects. This research underscores the chemical adaptability of fluoro-nitrophenyl piperazine derivatives in creating compounds with potential bioactive properties (Reddy et al., 2013).

Conformational and Structural Analysis

The structural and conformational attributes of a closely related compound, 1-(4-Fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine, were examined. This study utilized X-ray crystallography to determine the crystal structure, offering a deep dive into the molecular configuration and stability of such compounds (Deniz & Ibiş, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLKZRKXDCEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372058 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-46-3 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

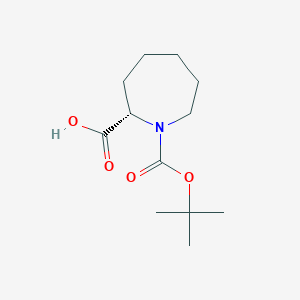

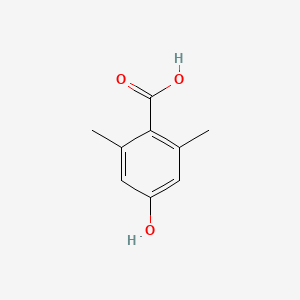

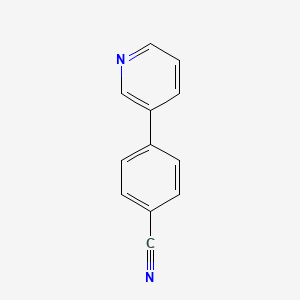

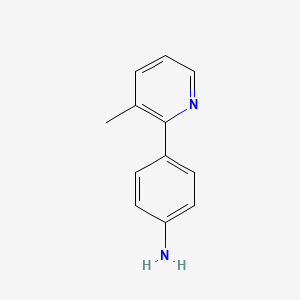

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.